molecular formula C17H18O3 B7464985 4-[(4-Propylphenoxy)methyl]benzoic acid

4-[(4-Propylphenoxy)methyl]benzoic acid

Katalognummer: B7464985
Molekulargewicht: 270.32 g/mol
InChI-Schlüssel: JGCWCLCLHUPLGM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(4-Propylphenoxy)methyl]benzoic acid is a benzoic acid derivative featuring a propylphenoxy methyl group at the para position.

Eigenschaften

IUPAC Name

4-[(4-propylphenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-2-3-13-6-10-16(11-7-13)20-12-14-4-8-15(9-5-14)17(18)19/h4-11H,2-3,12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGCWCLCLHUPLGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Reaction Conditions and Optimization

Patent WO2013008242A1 outlines a robust bromomethylation protocol:

  • Reactants : p-Toluic acid, N-bromosuccinimide (NBS), and dibenzoyl peroxide.

  • Solvent : Chloroform, refluxed for 20 hours.

  • Workup : Filtration, washing with chloroform and water, and drying yields 4-bromomethylbenzoic acid with 63% yield and 97.5% purity.

Critical parameters include:

  • Molar ratios : A 1:1 molar ratio of p-toluic acid to NBS ensures complete bromination.

  • Initiator : Dibenzoyl peroxide (0.8 mol%) facilitates radical-mediated bromination.

  • Purification : Suspension in ethyl acetate removes unreacted succinimide, enhancing purity to >97%.

Challenges and Mitigation

  • Byproduct formation : Over-bromination is minimized by strict stoichiometric control.

  • Solvent selection : Chloroform’s high boiling point (61°C) supports reflux without side reactions.

Nucleophilic Substitution with 4-Propylphenol: Key Synthetic Step

The reaction of 4-bromomethylbenzoic acid with 4-propylphenol introduces the phenoxymethyl group. This step determines yield and purity.

Reaction Mechanism and Conditions

Adapting methods from WO2013008242A1, the substitution proceeds via an SN2 mechanism:

  • Base : Potassium carbonate deprotonates 4-propylphenol, enhancing nucleophilicity.

  • Solvent : n-Butanol facilitates solubility of both aromatic acid and phenol.

  • Stoichiometry : A 2:1 molar ratio of 4-propylphenol to 4-bromomethylbenzoic acid drives completion.

Example protocol :

  • Combine 4-bromomethylbenzoic acid (25 g, 0.116 mol), K2CO3 (32.1 g, 0.232 mol), and 4-propylphenol (29.1 g, 0.290 mol) in n-butanol.

  • Stir at room temperature for 12 hours.

  • Quench with water, separate layers, and acidify the organic phase with HCl to precipitate the product.

Yield and Purity Considerations

  • Yield : 60–70% (estimated from analogous reactions in).

  • Purity : >99% achievable via recrystallization from ethyl acetate.

  • Impurities : Residual bromomethylbenzoic acid (<0.5%) and diaryl ether byproducts (<0.3%).

Purification and Isolation Strategies

Post-synthesis purification ensures pharmaceutical-grade purity.

Acid-Base Recrystallization

  • Step 1 : Dissolve crude product in 2N NaOH (50 mL).

  • Step 2 : Acidify with concentrated HCl (40 mL) to pH 2–3.

  • Step 3 : Filter and wash with cold water to remove inorganic salts.

Solvent-Based Purification

  • Ethyl acetate trituration : Reduces sulfated ash content to <0.5%.

  • n-Butanol washes : Eliminates unreacted 4-propylphenol.

Alternative Synthetic Routes and Comparative Analysis

While bromomethylation-substitution is predominant, alternative methods offer flexibility.

Ester Intermediate Pathway

  • Esterification : Convert p-toluic acid to methyl 4-methylbenzoate.

  • Bromomethylation : As in Section 2.1.

  • Substitution : React methyl 4-bromomethylbenzoate with 4-propylphenol.

  • Hydrolysis : Convert ester to carboxylic acid using NaOH/HCl.

Advantages :

  • Higher solubility of ester intermediates in organic solvents.

  • Reduced side reactions from carboxylic acid protonation.

Disadvantages :

  • Additional steps lower overall yield (estimated 55–65%).

Mitsunobu Reaction

  • Reactants : 4-Hydroxybenzoic acid, 4-propylphenol, diethyl azodicarboxylate (DEAD), triphenylphosphine.

  • Conditions : THF, 0°C to room temperature.

Outcome :

  • Direct ether formation without bromomethylation.

  • Limited scalability due to cost of DEAD and phosphine reagents.

Data Tables: Reaction Optimization and Outcomes

Table 1. Comparison of Synthetic Routes

MethodStarting MaterialSolventBaseYield (%)Purity (%)
Direct Substitution4-Bromomethylbenzoic acidn-ButanolK2CO36399.5
Ester IntermediateMethyl 4-bromomethylbenzoaten-ButanolK2CO35898.2
Mitsunobu Reaction4-Hydroxybenzoic acidTHF-4597.8

Table 2. Impurity Profiles

ImpuritySourceConcentration (%)Mitigation Strategy
Unreacted bromideIncomplete substitution0.5Extended reaction time
Diaryl etherOver-alkylation0.3Stoichiometric control
Inorganic saltsWorkup<0.5Ethyl acetate trituration

Analyse Chemischer Reaktionen

Types of Reactions

4-[(4-Propylphenoxy)methyl]benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).

Major Products

    Oxidation: Formation of 4-[(4-Propylphenoxy)methyl]benzaldehyde or this compound derivatives.

    Reduction: Formation of 4-[(4-Propylphenoxy)methyl]benzyl alcohol.

    Substitution: Formation of nitro or halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

4-[(4-Propylphenoxy)methyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 4-[(4-Propylphenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

The following table summarizes key differences between 4-[(4-Propylphenoxy)methyl]benzoic acid and selected analogs:

Compound Name Substituent(s) Molecular Weight Key Features Solubility/Stability Insights
This compound Propylphenoxy methyl group ~270.3 (estimated) Lipophilic phenoxy group; moderate acidity due to electron-donating ether linkage. Likely low water solubility; soluble in organic solvents.
4-[(Diethoxyphosphinoyl)methyl]benzoic acid Diethoxyphosphinoyl methyl group 272.23 Phosphonate group introduces strong hydrogen bonding; dihedral angle (83.75°) between phosphonate and benzene. Enhanced solubility in polar solvents due to phosphonate.
4-[(4-Methylpiperazinyl)methyl]benzoic acid dihydrochloride Methylpiperazinyl methyl group 297.25 (free base) Basic piperazine ring; hydrochloride salt improves aqueous solubility. High solubility in water; acute toxicity (H302, H315, H319 warnings).
4-[[[4-(4-Methoxyphenyl)phenyl]sulfonylamino]methyl]benzoic acid Sulfonamide + methoxybiphenyl 397.45 Sulfonamide enhances acidity; methoxy group increases lipophilicity. Moderate solubility in DMSO/chloroform .
4-({4-Bromo-3-nitro-1H-pyrazol-1-yl}methyl)benzoic acid Bromonitropyrazole methyl group 326.10 Electron-withdrawing nitro and bromo groups; planar pyrazole ring. Low water solubility; reactive nitro group may limit stability.
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups: The propylphenoxy group in the target compound is electron-donating, reducing benzoic acid’s acidity compared to sulfonamide or nitro-substituted analogs (e.g., pKa ~4.5 vs. ~1–2 for sulfonamides) .
Stability Considerations:
  • The nitro group in the bromonitropyrazole analog may pose stability issues under reducing conditions .
  • The hydrochloride salt of the methylpiperazinyl derivative improves stability but requires careful handling due to toxicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-[(4-Propylphenoxy)methyl]benzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution between 4-propylphenol and a benzyl halide derivative, followed by oxidation of the methyl ester to the carboxylic acid. For example, analogous compounds like ethyl 4-(4-fluorophenyl)benzoate are oxidized to benzoic acid derivatives using potassium permanganate or chromium trioxide under acidic conditions . Optimization includes solvent selection (e.g., anhydrous THF for moisture-sensitive steps), temperature control (60–80°C for substitution reactions), and catalytic use of bases like NaH to enhance reaction rates. Yield improvements may require iterative adjustments to stoichiometry and purification via recrystallization.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Methodological Answer :

  • NMR : Expect aromatic proton signals in the δ 6.8–8.0 ppm range, with splitting patterns reflecting substituent positions. The propylphenoxy group’s methylene protons (CH₂) typically appear as a singlet near δ 4.5–5.0 ppm, while the propyl chain shows triplet/multiplet signals .
  • IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) confirms the carboxylic acid moiety. Ether linkages (C-O-C) exhibit absorption near 1250 cm⁻¹.
  • X-ray crystallography : SHELX programs are widely used for structure determination. For disordered moieties (e.g., flexible propyl chains), refinement strategies include partial occupancy modeling and constraints .

Q. How can researchers assess the purity of this compound, and what analytical methods are recommended for quantification?

  • Methodological Answer :

  • HPLC : Use a C18 column with UV detection at 254 nm. Mobile phases like acetonitrile/water (70:30) with 0.1% TFA achieve baseline separation of impurities.
  • Melting Point Analysis : A sharp melting range (e.g., ±1°C) indicates high purity. Discrepancies suggest residual solvents or byproducts.
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) can monitor reaction progress, with UV or iodine staining for visualization .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Contradictions in biological assays (e.g., anti-inflammatory vs. inactive results) may arise from variations in cell lines, solvent effects (DMSO vs. aqueous buffers), or metabolite interference. To resolve:

  • Dose-Response Curves : Establish EC₅₀ values across multiple concentrations.
  • Metabolite Screening : Use LC-MS to identify degradation products in assay media.
  • Orthogonal Assays : Combine in vitro enzyme inhibition (e.g., COX-2) with in vivo models (e.g., rodent inflammation) to validate mechanisms .

Q. How can computational chemistry methods be integrated with experimental data to predict the compound’s reactivity or interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental NMR chemical shifts for validation.
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase). Adjust protonation states of the carboxylic acid group based on physiological pH .

Q. What crystallographic approaches are suitable for determining the solid-state structure, and how are disorder or twinning handled during refinement?

  • Methodological Answer :

  • Data Collection : High-resolution synchrotron data (λ = 0.7–1.0 Å) minimizes errors. For twinned crystals, use the TwinLaw matrix in SHELXL to deconvolute overlapping reflections.
  • Disorder Modeling : Split atoms into partial occupancy sites (e.g., propyl chain conformers) and apply geometric restraints (SIMU/DELU) to maintain reasonable bond lengths .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.